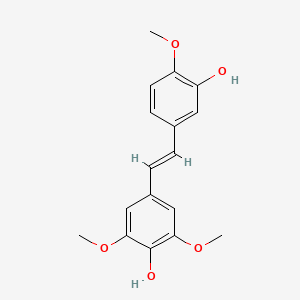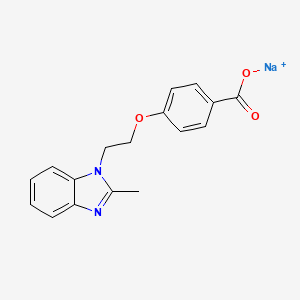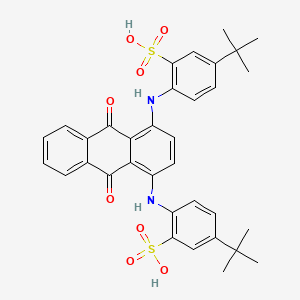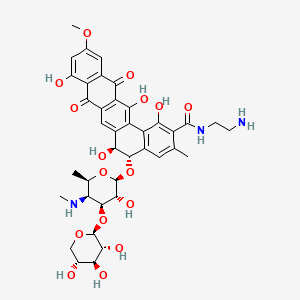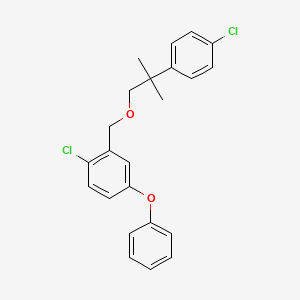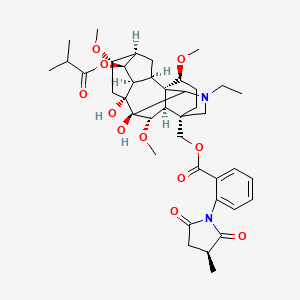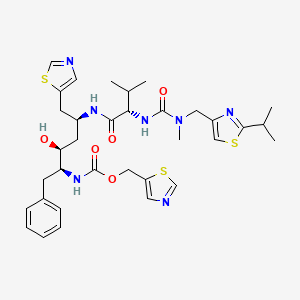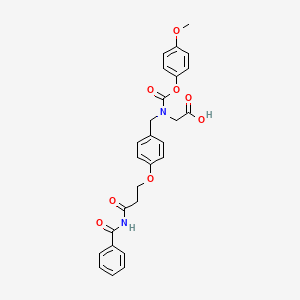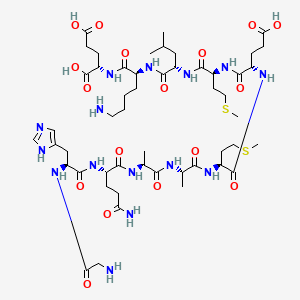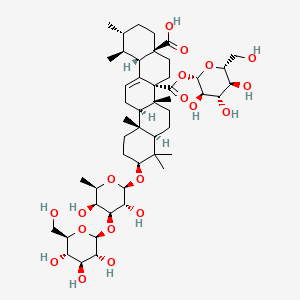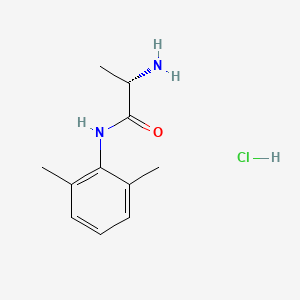
(+)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tocainide can be synthesized through several methods. One common route involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then reacted with ammonia to yield tocainide .
Industrial Production Methods
Industrial production of tocainide typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Tocainide undergoes various chemical reactions, including:
Oxidation: Tocainide can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert tocainide to its amine derivatives.
Substitution: Substitution reactions can occur at the amine group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted tocainide compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tocainide is used as a model compound to study the behavior of class Ib antiarrhythmic agents. Its interactions with various reagents provide insights into the reactivity and stability of similar compounds .
Biology
Tocainide is used in biological research to study its effects on cardiac sodium channels. It helps in understanding the mechanisms of action of antiarrhythmic agents and their potential side effects .
Medicine
Medically, tocainide is used to treat life-threatening ventricular arrhythmias. Its ability to block sodium channels makes it effective in stabilizing cardiac rhythms .
Industry
In the pharmaceutical industry, tocainide serves as a reference compound for developing new antiarrhythmic drugs. Its synthesis and production methods are also studied to improve manufacturing processes .
Wirkmechanismus
Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. It binds preferentially to the inactive state of the sodium channels. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lidocaine: Like tocainide, lidocaine is a class Ib antiarrhythmic agent.
Quinidine: A class Ia antiarrhythmic agent, quinidine has different electrophysiologic properties compared to tocainide.
Procainamide: Another class Ia agent, procainamide differs in its mechanism of action and side effect profile.
Uniqueness
Tocainide’s uniqueness lies in its oral bioavailability and its specific action on sodium channels, making it a valuable compound for treating ventricular arrhythmias .
Eigenschaften
CAS-Nummer |
53984-76-2 |
|---|---|
Molekularformel |
C11H17ClN2O |
Molekulargewicht |
228.72 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H/t9-;/m0./s1 |
InChI-Schlüssel |
AMZACPWEJDQXGW-FVGYRXGTSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H](C)N.Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




